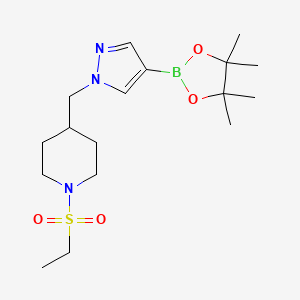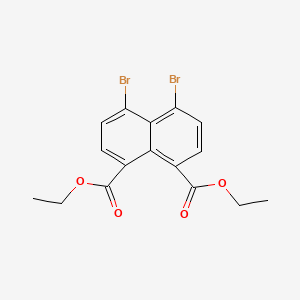
6-Ethyl-2-propyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-2-propyl-4-quinolinol is a heterocyclic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Vorbereitungsmethoden
The synthesis of 6-Ethyl-2-propyl-4-quinolinol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline scaffold . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods are designed to be more environmentally friendly and sustainable.
Analyse Chemischer Reaktionen
6-Ethyl-2-propyl-4-quinolinol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce various hydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-2-propyl-4-quinolinol has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Ethyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets and pathways. It is known to form covalent adducts with protein thiols, leading to the modulation of various cellular processes . This interaction can induce the expression of stress-related genes, contributing to its cytotoxic and cytostatic effects against certain cancer cells .
Vergleich Mit ähnlichen Verbindungen
6-Ethyl-2-propyl-4-quinolinol can be compared with other quinoline derivatives such as:
2-Methylquinoline: Known for its substantial biological activities and different synthesis techniques.
4-Hydroxy-2-quinolones: These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development.
The uniqueness of this compound lies in its specific substituents (ethyl and propyl groups) at the 6 and 2 positions, respectively, which confer distinct chemical properties and biological activities compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
1070879-88-7 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
6-ethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-3-5-11-9-14(16)12-8-10(4-2)6-7-13(12)15-11/h6-9H,3-5H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
SKKXVGBBZMLZIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)



![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)

![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)



